1,1'-Binaphthalene, 2,2'-bis(methoxymethoxy)-, (1S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Binaphthalene, 2,2’-bis(methoxymethoxy)-, (1S)- is a chiral compound with significant applications in various fields of chemistry. It is an aryl alkyl ether that can undergo nickel-catalyzed cross-coupling reactions with aryl Grignard reagents to form aryl-aryl cross-coupling products . The compound is known for its unique structural properties, which make it a valuable ligand in asymmetric synthesis and catalysis .
Preparation Methods
The synthesis of 1,1’-Binaphthalene, 2,2’-bis(methoxymethoxy)-, (1S)- typically involves the protection of hydroxyl groups on binaphthol followed by methylation. The reaction conditions often include the use of methoxymethyl chloride (MOMCl) and a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,1’-Binaphthalene, 2,2’-bis(methoxymethoxy)-, (1S)- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It undergoes substitution reactions, particularly in the presence of strong bases or nucleophiles.
Cross-Coupling: Nickel-catalyzed cross-coupling reactions with aryl Grignard reagents are common, forming aryl-aryl cross-coupling products.
Common reagents used in these reactions include nickel catalysts, aryl Grignard reagents, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Binaphthalene, 2,2’-bis(methoxymethoxy)-, (1S)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric synthesis and catalysis, facilitating the formation of chiral products.
Biology: The compound’s chiral properties make it useful in the study of biological systems and the development of chiral drugs.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which 1,1’-Binaphthalene, 2,2’-bis(methoxymethoxy)-, (1S)- exerts its effects involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as nickel, to form active catalytic species that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the substrates used .
Comparison with Similar Compounds
1,1’-Binaphthalene, 2,2’-bis(methoxymethoxy)-, (1S)- can be compared with other similar compounds, such as:
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral ligand used in asymmetric catalysis.
2,2’-Dimethoxy-1,1’-binaphthalene: A related compound with similar structural features but different functional groups.
2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl: Used in similar catalytic applications but with different electronic properties.
The uniqueness of 1,1’-Binaphthalene, 2,2’-bis(methoxymethoxy)-, (1S)- lies in its specific methoxymethoxy functional groups, which provide distinct reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
2-(methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H22O4/c2*1-25-15-27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16-26-2/h2*3-14H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAOMLHJKXTIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCOC.COCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.